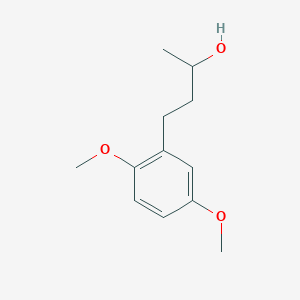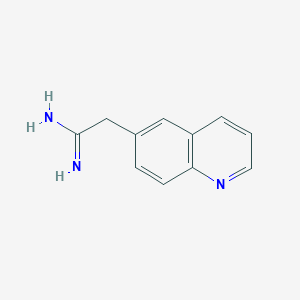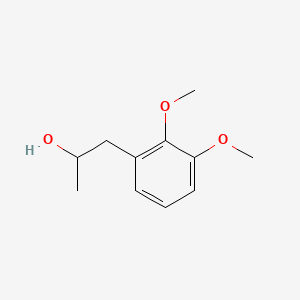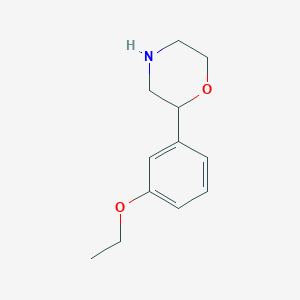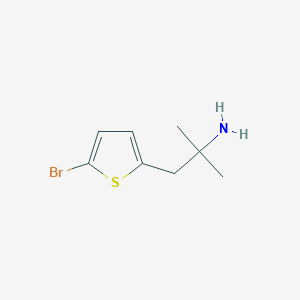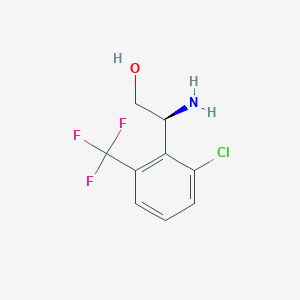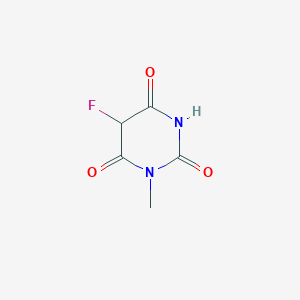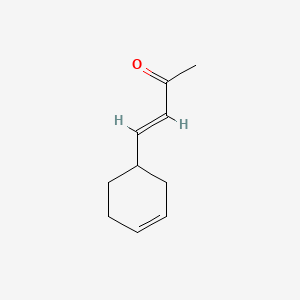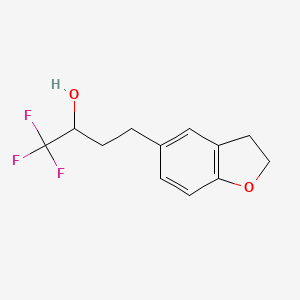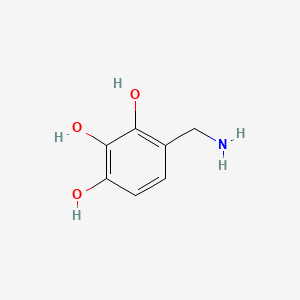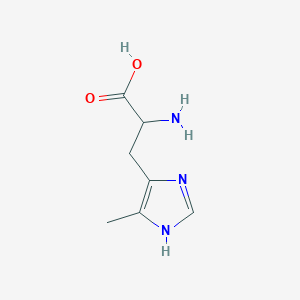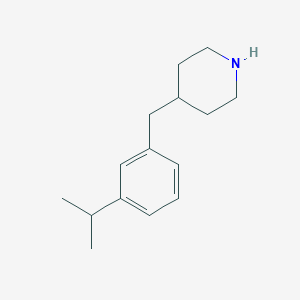
4-(3-Isopropylbenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Isopropylbenzyl)piperidine is a compound belonging to the piperidine class, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound is characterized by the presence of an isopropyl group attached to the benzyl moiety, which is further connected to the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Isopropylbenzyl)piperidine typically involves the formation of the piperidine ring through various methods such as:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Michael Addition: This is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.
Mannich Reaction: This involves the condensation of an amine, formaldehyde, and a carbon acid.
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency . These methods allow for the large-scale production of compounds with high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Isopropylbenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(3-Isopropylbenzyl)piperidine has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(3-Isopropylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. It is known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis . The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Piperine: A piperidine alkaloid found in black pepper, known for its bioavailability-enhancing properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: Another piperidine alkaloid with antiproliferative effects.
Uniqueness: 4-(3-Isopropylbenzyl)piperidine is unique due to its specific structural features, such as the isopropyl group attached to the benzyl moiety, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C15H23N |
|---|---|
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
4-[(3-propan-2-ylphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12(2)15-5-3-4-14(11-15)10-13-6-8-16-9-7-13/h3-5,11-13,16H,6-10H2,1-2H3 |
Clave InChI |
GUJPOYSLYBEOPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1)CC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


